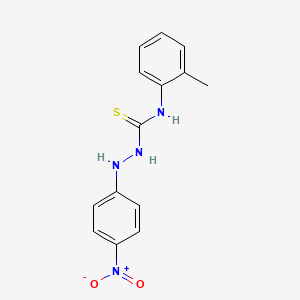
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide (NPOT) is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. NPOT is a yellow crystalline powder with a molecular formula of C14H13N3O2S and a molecular weight of 295.34 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide is not well understood. However, it is believed that 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide exerts its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide also exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide in laboratory experiments is its high purity and stability. 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide is also readily available and relatively inexpensive. However, one of the major limitations of using 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide in laboratory experiments is its potential toxicity. Therefore, appropriate safety measures should be taken when handling 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide.
Direcciones Futuras
There are several future directions for research on 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide. One area of research could be to further elucidate the mechanism of action of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide in order to better understand its biological effects. Another area of research could be to investigate the potential use of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide as a therapeutic agent in the treatment of various diseases such as cancer and inflammatory disorders. Additionally, research could be conducted to explore the potential use of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide in agriculture as a natural pesticide.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide involves the reaction of 4-nitrobenzaldehyde with o-toluidine in the presence of hydrazine hydrate and carbon disulfide. The reaction yields 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide as a yellow crystalline powder with a high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. In agriculture, 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been used as a pesticide due to its ability to inhibit the growth of various plant pathogens. In industry, 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been used as a dye intermediate and in the production of rubber chemicals.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(4-nitroanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-4-2-3-5-13(10)15-14(21)17-16-11-6-8-12(9-7-11)18(19)20/h2-9,16H,1H3,(H2,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUWOJXNLLXZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903026.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2903027.png)
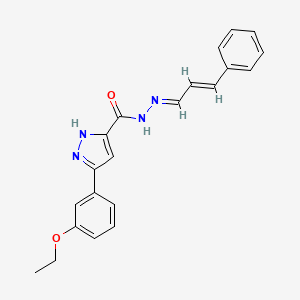
![3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2903031.png)
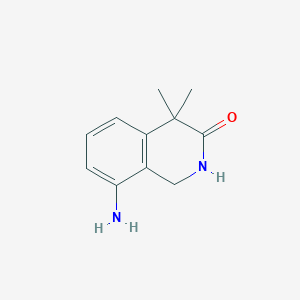
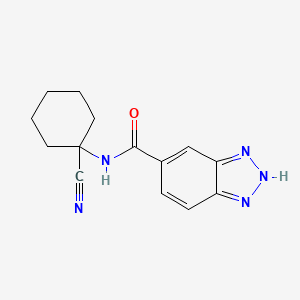
![Imidazo[1,5-a]pyridin-6-yl-methanol](/img/structure/B2903035.png)
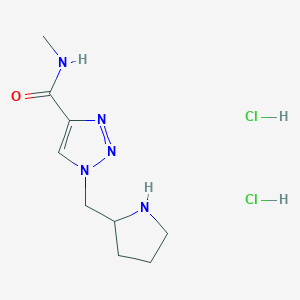
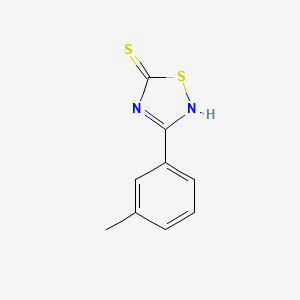
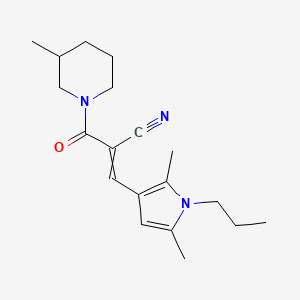
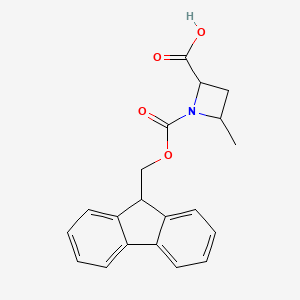
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide](/img/structure/B2903045.png)